Milnacipran Dimer Impurity B
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Overview
Description
Milnacipran Dimer Impurity B is an impurity of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia. The molecular formula of this compound is C25H31N3O4, and it has a molecular weight of 437.53. This compound is significant in the pharmaceutical industry as it helps in understanding the purity and stability of Milnacipran formulations.
Preparation Methods
The preparation of Milnacipran Dimer Impurity B involves synthetic routes that typically include the reaction of Milnacipran with formaldehyde. This reaction forms a methylene-linked dimer impurity . The reaction conditions often involve the use of polyethylene glycol (PEG) or polyoxyethylene (PEO) as excipients, which can contain residual formaldehyde . The reaction rate and impurity levels are influenced by temperature, with higher temperatures accelerating the reaction .
Chemical Reactions Analysis
Milnacipran Dimer Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in alcohols.
Scientific Research Applications
Milnacipran Dimer Impurity B has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Milnacipran formulations.
Biology: It helps in understanding the biological activity and potential side effects of Milnacipran.
Medicine: It is used in the development of analytical methods to ensure the purity and safety of Milnacipran-based medications.
Industry: It is used in quality control processes to monitor the levels of impurities in pharmaceutical products.
Mechanism of Action
The mechanism of action of Milnacipran Dimer Impurity B is related to its parent compound, Milnacipran. Milnacipran inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . This action helps in alleviating symptoms of fibromyalgia and depression. The dimer impurity may interact with similar molecular targets and pathways, but its specific effects and potency may differ.
Properties
Molecular Formula |
C25H31N3O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(1R,2S)-2-[[3-amino-2-[[(1S,2R)-2-carbamoyl-2-phenylcyclopropyl]methoxy]propoxy]methyl]-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H31N3O4/c26-13-21(32-15-20-12-25(20,23(28)30)18-9-5-2-6-10-18)16-31-14-19-11-24(19,22(27)29)17-7-3-1-4-8-17/h1-10,19-21H,11-16,26H2,(H2,27,29)(H2,28,30)/t19-,20-,21?,24+,25+/m1/s1 |
InChI Key |
YRHMRXSTXKHSTF-HIIHVHEMSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)N)COCC(CN)OC[C@H]3C[C@@]3(C4=CC=CC=C4)C(=O)N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)N)COCC(CN)OCC3CC3(C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
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